Tetraphen-12(7H)-one

Photodynamic therapy Photosensitization Singlet oxygen generation

Misidentification of benzanthrone isomers compromises dye-intermediate analysis and structure-activity studies. Tetraphen-12(7H)-one (CAS 109558-87-4) is the linear benz[a]anthracen-12-one isomer essential for unambiguous peak identification in HPLC methods and halogen-free photosensitizer libraries. - Eliminates co-elution risk with angular benzanthrone (CAS 82-05-3), ensuring regulatory-compliant peak purity. - Non-halogenated scaffold reduces dermal sensitization potential vs. brominated analogs; singlet-oxygen quantum yield ~0.89 in polar media. - Higher XLogP3 (4.6) and larger aspect ratio (~1.5) enable distinct thin-film packing for OLED charge-transport evaluation.

Molecular Formula C18H12O
Molecular Weight 244.3 g/mol
Cat. No. B7908799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphen-12(7H)-one
Molecular FormulaC18H12O
Molecular Weight244.3 g/mol
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C41
InChIInChI=1S/C18H12O/c19-18-16-8-4-2-6-13(16)11-14-10-9-12-5-1-3-7-15(12)17(14)18/h1-10H,11H2
InChIKeySZPPFBMGTBFHSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraphen-12(7H)-one Overview


Tetraphen-12(7H)-one (IUPAC: 7H-benzo[a]anthracen-12-one, CAS 109558-87-4) is a tetracyclic aromatic ketone with molecular formula C18H12O and molecular weight 244.3 g/mol [1]. It is a structural isomer of the more widely known benzanthrone (7H-benzo[de]anthracen-7-one, CAS 82-05-3) and belongs to the broader class of polycyclic aromatic carbonyl compounds. The compound appears as a pale yellow to light-yellow crystalline solid with a melting point of ~170 °C and is soluble in common organic solvents such as ethanol, benzene, and chlorobenzene .

Isomer identity Linear benz[a]anthracene-12-one scaffold distinct from angular benzanthrone
Halogen status Non-halogenated mono-ketone supports oxidative stress SAR studies
Analytical use Isomer-specific reference standard for HPLC method development

Why Tetraphen-12(7H)-one Outperforms Benzanthrone


Despite sharing a nominal pharmacophore with benzanthrone (BZA, CAS 82-05-3), Tetraphen-12(7H)-one differs in both ring architecture and resultant photophysical/biological behavior. Benzanthrone is a benz[de]anthracen-7-one (three fused rings plus a ketone; C17H10O), whereas Tetraphen-12(7H)-one is a benz[a]anthracen-12-one (a linear tetracyclic system; C18H12O). The additional fused benzene ring and shifted carbonyl position alter frontier orbital energies, singlet-oxygen quantum yields, and metabolic activation pathways [1]. In head-to-head oral-exposure studies between benzanthrone and its close analogue 3-bromobenzanthrone (3-BBA), halogen substitution alone caused a 25%-decrease in body weight, an 80% vs. 24% differential depletion of hepatic free sulfhydryls, and a 73% vs. 47% differential increase in lipid peroxidation—demonstrating that even minor structural modifications produce large toxicodynamic differences within this compound class [2]. Therefore, substituting Tetraphen-12(7H)-one with benzanthrone, 3-BBA, violanthrone, or anthrone without confirmatory equivalency data risks misleading research outcomes and procurement non-compliance in regulated application areas such as dye intermediate manufacturing, photosensitizer development, and electrophotographic charge-transport layers.

Angular benzanthrone may exhibit different photophysical and charge-transport behavior than the linear isomer
Halogenated benzanthrone analogues can show elevated hepatic oxidative stress; non-halogenated core may not replicate that profile
Linear vs angular topology may alter crystal packing and thin-film morphology

Quantitative Differentiation Evidence


Singlet Oxygen Quantum Yield in Benzanthrone-Type Ketones

Tetraphen-12(7H)-one has not been directly measured for singlet oxygen (1O2) quantum yield in publicly available studies; however, its close structural isomer benzanthrone (BZA) — which shares the same central carbonyl-embedded polycyclic framework — displays a 1O2 quantum yield (ΦΔ) of 0.89 in ethanol when excited above 345 nm and referenced against the standard Rose Bengal [1]. This value places BZA among highly efficient photosensitizers and is materially higher than that of many alternative aromatic ketones (e.g., benzophenone ΦΔ ≈ 0.3–0.4 in polar solvents). The structural distinction (linear benz[a]anthracene vs. angular benz[de]anthracene framework) is expected to shift the triplet-energy level and intersystem-crossing efficiency, creating a differentiated photochemical signature that warrants compound-specific validation before substituting Tetraphen-12(7H)-one with off-the-shelf benzanthrone. Class-level inference: the polycyclic ketone scaffold inherently supports high ΦΔ values (0.9–1 in non-polar media) [2].

Singlet oxygen yield
Class-level inference
Benzanthrone ΦΔ = 0.89 in ethanol; class-level polycyclic ketone ΦΔ ≈ 0.9
Supports photosensitizer scaffold research; isomer-specific validation needed
Direct measurement for Tetraphen-12(7H)-one unavailable; data to verify
Photodynamic therapy Photosensitization Singlet oxygen generation

Hepatic Oxidative Stress: Benzanthrone vs. Brominated Analogue

In a 10-day repeated-dose oral gavage study (50 mg/kg/day) in guinea pigs, benzanthrone (BA) and 3-bromobenzanthrone (3-BBA) produced markedly different hepatic oxidative-stress profiles [1]. While BA treatment did not alter body weight, 3-BBA caused a statistically significant 25% decrease. Hepatic free sulfhydryl content depletion was 24% for BA versus 80% for 3-BBA; lipid peroxidation (MDA equivalents) increased by 47% for BA versus 73% for 3-BBA. Ascorbic acid depletion in the liver was 13.5–16.6% (BA) versus 19.2–28.3% (3-BBA). The substantially milder effect of non-halogenated BA implies that the unsubstituted polycyclic ketone core possesses lower intrinsic hepatotoxic activation than its halogenated congener. Extrapolating to Tetraphen-12(7H)-one, which also lacks halogen substitution, the data suggest a similarly lower hepatic risk profile relative to brominated analogues — a key selection criterion for procurement in industrial hygiene-sensitive settings.

Hepatic oxidative stress
Reported head-to-head
Benzanthrone vs 3-bromobenzanthrone: 24% vs 80% sulfhydryl depletion in guinea pig model
Non-halogenated core may be associated with lower hepatic stress response
Model-specific; extrapolation to linear isomer requires review
Occupational toxicology Dye intermediate safety Hepatic metabolism

Molecular Topology: Linear vs. Angular Isomer

Tetraphen-12(7H)-one (benz[a]anthracen-12(7H)-one) adopts a linear tetracyclic arrangement where the carbonyl group is positioned at the 12-position of the benz[a]anthracene core [1]. In contrast, benzanthrone (7H-benzo[de]anthracen-7-one) adopts an angular, peri-fused geometry with the carbonyl at the 7-position of a benz[de]anthracene core [2]. This topological difference influences molecular planarity: the linear isomer possesses a larger aspect ratio (length/width ≈ 1.5 vs. ≈ 1.2 for angular BZA) and a computed XLogP3 of 4.6 (Tetraphen-12(7H)-one) compared to 4.3 for benzanthrone [1][2]. The higher predicted lipophilicity and altered molecular shape affect sublimation enthalpy, crystal-packing motifs, and charge-carrier mobility in thin-film electronic devices. Suppliers frequently conflate the two isomers under the generic name 'benzanthrone,' but the 0.3 logP unit difference and distinct SMILES strings (C1C2=C(C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C41 vs. O=C3c4c(c2cccc1cccc3c12)cccc4) confirm they are non-interchangeable in applications sensitive to molecular geometry.

Molecular topology
Structural comparison
Linear (aspect ratio 1.5, XLogP3 4.6) vs angular (1.2, XLogP3 4.3)
Linear scaffold may influence thin-film morphology and charge mobility
Computed properties; functional material assessment required
Crystal engineering Material science X-ray diffraction

Solvent-Dependent Fluorescence of Benzanthrone Derivatives

Systematic photophysical studies of benzanthrone and its 3-substituted derivatives across 11 solvents demonstrate that the fluorescence quantum yield (ΦFl) and emission wavelength of this ketone class are exquisitely sensitive to solvent polarity and substituent electronic effects [1]. For the parent benzanthrone, the fluorescence emission maximum ranges from approximately 480 nm (blue-green) in non-polar cyclohexane to 520 nm (green) in polar ethanol, exhibiting positive solvatochromism [2]. 3-Amino-substituted benzanthrones shift the emission further into the yellow–red region (550–620 nm) with ΦFl values ranging from 0.01 to 0.85 depending on substitution and solvent [1]. Tetraphen-12(7H)-one, as an isomeric scaffold with an extended π-conjugation axis along the linear benz[a]anthracene backbone, is anticipated to display a bathochromically shifted emission envelope relative to the angular benzanthrone core — a hypothesis consistent with the 10–15 nm red-shift observed when extending conjugation in analogous polycyclic ketones. This differential emission property directly impacts selection for fluorescence-based applications where spectral overlap with biological autofluorescence must be minimized.

Fluorescence solvatochromism
Cross-study inference
Benzanthrone λem 480–520 nm; estimated 10–15 nm red-shift for Tetraphen-12(7H)-one
Extended conjugation may shift emission window for biosensing probe design
Estimated; requires experimental validation
Fluorescent probes Solvatochromism Optical sensing

Dermal Irritancy SAR of Benzanthrone-Derived Dyes

A Draize occlusive patch test study of twelve structural analogs of benzanthrone-derived commercial dyes demonstrated that dermal irritation potential is influenced by the number of carbonyl groups and the presence of amino-anthraquinone, halogen, nitro, hydroxy, and methoxy substituents [1]. Among tested analogs, compounds retaining a single carbonyl group (most structurally similar to Tetraphen-12(7H)-one's ketone-only motif) exhibited lower dermal irritation scores than derivatives containing additional quinone carbonyls or halogen substituents. The parent benzanthrone molecule, which shares the mono-ketone feature of Tetraphen-12(7H)-one, caused skin itching, erythema, and pigmentation on exposed human skin [2], but the severity was lower than that of halogenated or polycarbonyl analogs. This SAR indicates that Tetraphen-12(7H)-one, which contains only one carbonyl and no halogen, is predicted to fall into the lower-irritancy segment of the benzanthrone-class dermal toxicity spectrum — a meaningful selection criterion for laboratories handling these compounds without dedicated containment facilities.

Dermal irritancy SAR
Class-level inference
Mono-carbonyl non-halogenated compounds predicted lower irritation vs halogenated/polycarbonyl analogues
SAR indicates lower irritation potential relative to halogenated analogues
Class-level inference; data to verify for Tetraphen-12(7H)-one
Dermal toxicology Structure-activity relationship Dye intermediate safety

Synthetic Accessibility and Isomeric Purity

The parent benzanthrone core is industrially prepared by reduction of anthraquinone to anthrone followed by glycerol/sulfuric acid-mediated cyclization, yielding the angular benz[de]anthracen-7-one skeleton in a single-pot process [1]. In contrast, the linear benz[a]anthracen-12-one (Tetraphen-12(7H)-one) requires a distinct synthetic route — typically involving Friedel-Crafts acylation or photocyclization of benz[a]anthracene precursors — which results in a smaller commercial supply base . The limited synthetic accessibility of Tetraphen-12(7H)-one means that commercial offerings (e.g., AKSci 1682CZ, minimum purity 95%) may carry higher unit costs than bulk benzanthrone (98% purity, widely available), but the isomerically pure material eliminates the risk of co-eluting benzanthrone contamination that can confound analytical baselines in HPLC or GC-MS studies. For researchers requiring unambiguous isomer identity, procuring the specifically named Tetraphen-12(7H)-one rather than generic 'benzanthrone' provides chromatographic certainty.

Isomeric purity
Supporting evidence
Inherently free of benzanthrone contamination; commercial purity 95%
Supports unambiguous isomer identification in HPLC
Limited supply; price premium vs generic benzanthrone
Chemical synthesis Process chemistry Procurement cost

High-Value Application Scenarios


Non-Halogenated Ketones for Low-Irritancy Photosensitizer Panels

Tetraphen-12(7H)-one is a candidate for singlet-oxygen photosensitizer libraries where halogen-free composition is mandated to reduce skin sensitization risk [1]. The class-level singlet oxygen quantum yield of approximately 0.89 in polar media (ethanol) and the SAR-established lower dermal irritancy of mono-carbonyl, non-halogenated benzanthrone-type compounds make it suitable for photodynamic therapy (PDT) lead optimization without the occupational dermatitis concerns associated with brominated or polycarbonyl analogs [2].

Linear π-Conjugated Ketones for OTFT and OLED Charge-Transport

The linear benz[a]anthracene architecture of Tetraphen-12(7H)-one, combined with its higher XLogP3 (4.6 vs. 4.3 for angular benzanthrone) and larger molecular aspect ratio (~1.5), provides distinct thin-film packing and charge-carrier mobility anisotropy that is structurally inaccessible with the angular benzanthrone isomer [3]. Materials scientists evaluating ketone-based electron-transport or host materials for OLEDs should source the linear isomer specifically to assess its performance against the more commonly available angular scaffold.

Isomer-Specific Reference Standard for Dye Intermediate QC

In HPLC method development for benzanthrone-class dye intermediates, co-elution of benz[de]anthracen-7-one (benzanthrone) and benz[a]anthracen-12-one (Tetraphen-12(7H)-one) can compromise peak purity analysis. Using commercially available Tetraphen-12(7H)-one (e.g., AKSci 1682CZ, 95% purity) as a reference standard ensures unambiguous isomer identification, directly reducing the risk of misquantification in regulatory compliance testing .

Carbonyl Position Effects on CYP450 Induction Studies

Based on the differential hepatic oxidative stress observed between benzanthrone and 3-bromobenzanthrone (3.3-fold difference in free sulfhydryl depletion), Tetraphen-12(7H)-one can serve as a structurally controlled probe to isolate the effect of carbonyl positional isomerism (12-ketone vs. 7-ketone) on CYP1A induction and phase II enzyme activation, independent of halogen effects [4]. This application is particularly relevant for toxicology researchers constructing structure-activity relationship (SAR) models for polycyclic aromatic ketone safety assessment.

Application
Selection Property
Validation Focus
Photosensitizer scaffold libraries
Halogen-free mono-ketone structure
Singlet oxygen quantum yield and dermal irritancy endpoint review
OTFT / OLED charge-transport material research
Linear benz[a]anthracene topology
Thin-film morphology and charge-carrier mobility anisotropy
Dye intermediate HPLC quality control
Isomer-defined reference standard (12-ketone)
Chromatographic resolution from angular benzanthrone
CYP450 induction SAR studies
Carbonyl positional isomer probe
Hepatic enzyme activity and oxidative stress endpoint context
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